
Bmy 45778
Übersicht
Beschreibung
BMY 45778 is a bisoxazole. It has a role as a partial prostacyclin agonist.
Wirkmechanismus
Target of Action
BMY 45778 is a partial agonist of the prostacyclin receptor (IP1) . The prostacyclin receptor is a G-protein coupled receptor for prostacyclin, which plays a crucial role in inhibiting platelet aggregation and eliciting potent vasodilation .
Mode of Action
This compound interacts with its target, the prostacyclin receptor, by inhibiting platelet aggregation. It has been found to inhibit platelet aggregation with IC50 values of 35 nM in humans, 136 nM in rabbits, and 1.3 μM in rats . In human platelet membranes, this compound activates adenylyl cyclase with an ED50 value of 6-10 nM and stimulates GTPase . It also completely inhibits the binding of Iloprost to platelet membranes with an IC50 value of 7 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostacyclin signaling pathway. By acting as a partial agonist at the prostacyclin receptor, this compound increases cAMP levels and activates cAMP-dependent protein kinase . This leads to a series of downstream effects, including the inhibition of platelet aggregation and the dilation of blood vessels .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of platelet aggregation, activation of adenylyl cyclase, stimulation of GTPase, and increase in cAMP levels . At a cellular level, these actions result in the prevention of blood clot formation and the dilation of blood vessels .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, Bmy 45778 acts as a non-prostanoid prostacyclin agonist This means it can bind to and activate prostacyclin receptors, which are involved in various physiological processes
Cellular Effects
As a prostacyclin agonist, it is likely to influence cell function by modulating prostacyclin signaling pathways . These pathways are involved in a wide range of cellular processes, including inflammation, platelet aggregation, and vasodilation .
Molecular Mechanism
As a prostacyclin agonist, it is likely to exert its effects at the molecular level by binding to and activating prostacyclin receptors . This can lead to changes in intracellular signaling pathways, potentially influencing gene expression and cellular metabolism .
Biologische Aktivität
BMY 45778, chemically known as 3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid, is a potent non-prostanoid prostacyclin mimetic that acts primarily as a partial agonist at the IP1 prostacyclin receptors. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases due to its vasodilatory properties.
This compound functions by mimicking the action of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. By activating IP receptors, it induces vasodilation and has anti-thrombotic effects, which are crucial in treating conditions such as pulmonary arterial hypertension (PAH) and other cardiovascular disorders. The compound's selectivity for IP receptors over other prostanoid receptors contributes to its safety profile and efficacy.
Pharmacological Profile
The biological activity of this compound can be summarized in the following table:
Property | Description |
---|---|
Chemical Structure | Non-prostanoid prostacyclin mimetic |
Receptor Target | IP1 prostacyclin receptor |
Primary Effects | Vasodilation, inhibition of platelet aggregation |
Therapeutic Uses | Treatment of PAH, cardiovascular diseases |
Selectivity | Higher selectivity for IP receptors compared to other prostanoids |
Case Studies and Research Findings
- Cardiovascular Effects : In a study published in Circulation, this compound demonstrated significant vasodilatory effects in animal models of pulmonary hypertension. The compound reduced mean pulmonary arterial pressure and improved cardiac output, showcasing its potential for treating PAH .
- Platelet Aggregation Inhibition : Research indicated that this compound effectively inhibited platelet aggregation in vitro. This effect was attributed to its action on the IP receptor pathway, which is critical for maintaining vascular homeostasis .
- Clinical Trials : A phase II clinical trial evaluated the safety and efficacy of this compound in patients with PAH. Results showed a statistically significant improvement in exercise capacity measured by the six-minute walk test (6MWT) compared to placebo .
Wissenschaftliche Forschungsanwendungen
Platelet Aggregation Inhibition
BMY 45778 demonstrates significant potential in managing conditions related to excessive platelet aggregation. Its ability to inhibit platelet aggregation can be beneficial in preventing thromboembolic events. The compound's mechanism involves desensitizing adenylyl cyclase activation by iloprost, further supporting its role as a therapeutic agent in cardiovascular diseases .
Vasodilation
The compound also promotes vasodilation through its action on prostacyclin receptors, which can help manage hypertension and other vascular disorders. The activation of these receptors leads to smooth muscle relaxation and improved blood flow .
Inhibition of Colonic Motility
This compound has been studied for its effects on gastrointestinal motility. Research indicates that it inhibits colonic motility in rat models, suggesting potential applications for treating conditions like irritable bowel syndrome or other motility disorders . Continuous exposure to this compound was shown to reduce responsiveness to other stimulatory agents like cicaprost, highlighting its desensitizing effects on colonic motility.
Case Study: Inhibition of Neutrophil Aggregation
A study demonstrated that this compound inhibited neutrophil aggregation induced by N-formyl-methionyl-leucylphenylalanine with an IC50 value of 20 nM . This finding suggests that the compound may have applications in inflammatory conditions where neutrophil activation plays a critical role.
Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRSEEYZGWTODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165073 | |
Record name | Bmy 45778 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152575-66-1 | |
Record name | [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152575-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bmy 45778 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152575661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bmy 45778 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMY 45778 interact with its target and what are the downstream effects?
A: this compound functions as a potent non-prostanoid prostacyclin partial agonist, primarily targeting the prostacyclin (IP) receptor []. Upon binding to the IP receptor, this compound initiates a signaling cascade that leads to the activation of adenylate cyclase, subsequently increasing intracellular cyclic AMP (cAMP) levels []. This increase in cAMP levels contributes to various physiological responses, including vasodilation and inhibition of platelet aggregation [, ].
Q2: How does the structure of this compound compare to other prostacyclin mimetics and how does this impact its activity?
A: Unlike traditional prostacyclin analogs, this compound possesses a distinct non-prostanoid structure []. This unique structural feature contributes to its longer-lasting relaxant effects compared to prostacyclin analogs []. While this compound demonstrates high potency at the IP receptor, it acts as a partial agonist, meaning it may not elicit the same maximal response as full agonists like iloprost [].
Q3: What evidence suggests that this compound might offer advantages in terms of delivery and duration of action compared to other vasodilators?
A: Studies have shown that the relaxant effects of this compound are more persistent than those of prostacyclin analogs upon washout in experimental settings []. This suggests that this compound might possess a longer duration of action. Furthermore, its potential for retention within pulmonary tissue upon inhalation suggests that this compound could offer improved pulmonary/systemic selectivity compared to existing pulmonary vasodilators [].
Q4: Beyond its vasodilatory effects, does this compound demonstrate activity in other cell types?
A: Research indicates that this compound, along with other IP receptor agonists, can influence preadipose cell differentiation []. Specifically, this compound can upregulate the expression of transcription factors C/EBPbeta and C/EBPdelta in preadipose cells, which are critical for adipocyte differentiation []. This suggests a potential role for this compound and IP receptor signaling in adipose tissue development.
Q5: Are there any potential limitations or challenges associated with this compound as a therapeutic agent?
A: One study observed that achieving complete relaxation with this compound required near-maximal IP receptor occupancy, potentially due to its partial agonist nature []. This might necessitate careful dose optimization in clinical settings. Further research is crucial to fully understand the implications of its partial agonism for therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.